4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . . The compound’s structure consists of a benzoic acid core with a sulfamoyl group and a 3,4-dimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonamide with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid involves its inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for releasing arachidonic acid from phospholipids, which is a precursor for the formation of prostaglandins and leukotrienes . By inhibiting cPLA2α, the compound reduces the production of these inflammatory mediators, thereby potentially alleviating symptoms of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their anti-inflammatory properties and inhibition of cPLA2α.
Phenylpropanoic Acid Derivatives: Another class of cPLA2α inhibitors.
Benzhydrylindoles: Potent inhibitors of cPLA2α with structural similarities to 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid.
Uniqueness
This compound is unique due to its specific structural features, such as the 3,4-dimethylphenyl group and the sulfamoyl moiety, which contribute to its inhibitory activity against cPLA2α. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-13(9-11(10)2)16-21(19,20)14-7-4-12(5-8-14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAKJBUSPCRHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225511 | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380437-36-5 | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380437-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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